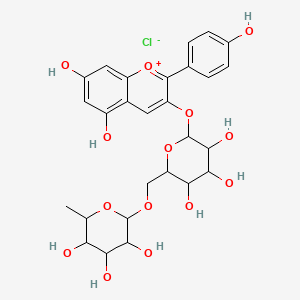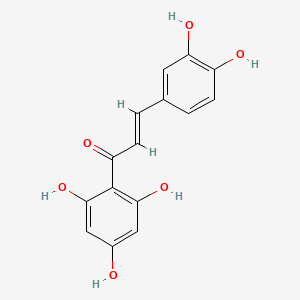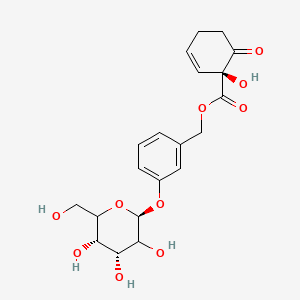
Salicortin-Populus sp. (Poplar)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicortin is a primary metabolite of the salicylic acid pathway and is widely distributed in plants, including Populus sp. (Poplar). It functions as a phytochemical and may have various bioactive effects .
Synthesis Analysis
Syntheses derived from the shikimate-phenylpropanoid pathway are a varied and plentiful class of secondary metabolites manufactured in Populus. Amongst other main classes of secondary metabolites in Populus are fatty acid and terpenoid-derivatives . High-throughput metabolomics analytical methodology is needed for population-scale studies of bioenergy-relevant feedstocks such as poplar .Molecular Structure Analysis
The molecular structure of Salicortin is complex and is one of the most abundant defense compounds in Populus . Structures of the critical types of secondary metabolites in Populus include flavone and flavonol metabolites, phenolic glycoside metabolites, hydroxycinnamate, and terpenoid metabolites .Applications De Recherche Scientifique
Phytochemical Composition and Therapeutic Uses
Populus nigra L., a member of the Salicaceae family, is notable for its phytochemical richness and therapeutic benefits. The species, including its buds, are rich in phenolic compounds, terpenoids, flavones, and flavanones, among others. These compounds contribute to the plant's antioxidant, anti-inflammatory, antibacterial, antifungal, antidiabetic, antitumor, hepatoprotective, and hypouricemic properties. This wide range of bioactivities positions Populus nigra L. as a valuable source of bioactive compounds for addressing various health issues, making it a promising candidate for alternative and complementary medicine (Kis et al., 2020).
Phytoremediation Potential
Populus species, due to their extensive root systems and tolerance to pollutants, are excellent candidates for phytoremediation—the use of plants to remove, degrade, or contain environmental contaminants. Populus spp. are effective in mitigating heavy metal contamination in soil, illustrating the genus's potential in environmental restoration projects. The ability of Populus to establish symbiotic relationships with arbuscular mycorrhizal fungi enhances its phytoremediation efficiency, indicating a synergistic approach to decontaminating polluted sites (Cicatelli et al., 2014).
Genetic Engineering for Enhanced Capabilities
The application of genetic engineering in Populus spp. opens new avenues for enhancing phytoremediation abilities and other desirable traits. Genetic modifications can lead to increased tolerance to pollutants, faster growth rates, and improved biomass production. The extensive genome information available for Populus spp. aids in the identification of genes responsible for specific traits, facilitating targeted genetic improvements for environmental and industrial applications (Yadav et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-5-3-4-11(8-12)10-28-19(26)20(27)7-2-1-6-14(20)22/h2-5,7-8,13,15-18,21,23-25,27H,1,6,9-10H2/t13?,15-,16-,17?,18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTOUHLTRHAKLO-LYJJHWIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@](C=C1)(C(=O)OCC2=CC(=CC=C2)O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicortin-Populus sp. (Poplar) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

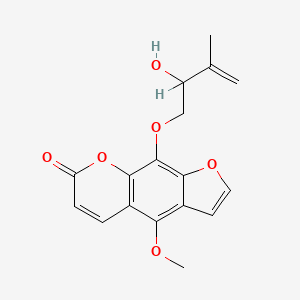

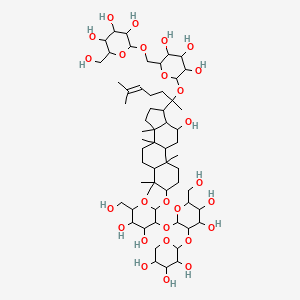
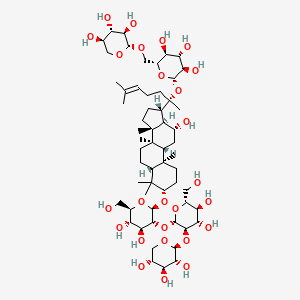
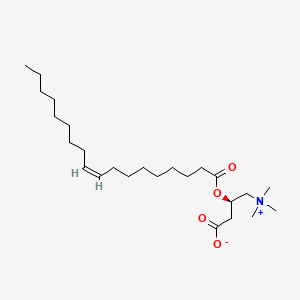
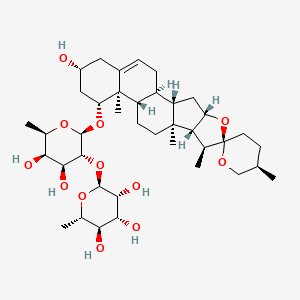
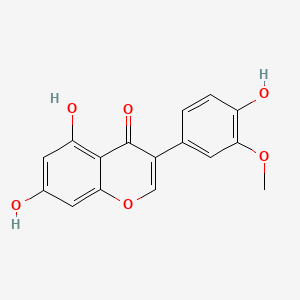
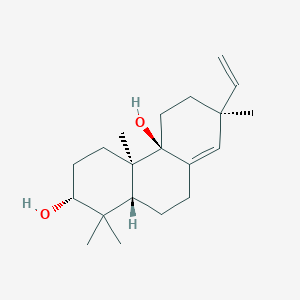
![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)
